molecular formula C8H13ClO B2700826 3-(Chloromethyl)hept-1-yn-3-ol CAS No. 128650-03-3

3-(Chloromethyl)hept-1-yn-3-ol

Cat. No.: B2700826
CAS No.: 128650-03-3
M. Wt: 160.64
InChI Key: XEALFIPMTNLHDK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)hept-1-yn-3-ol is an organic compound with the molecular formula C8H13ClO It is characterized by the presence of a chloromethyl group attached to a hept-1-yn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)hept-1-yn-3-ol typically involves the chloromethylation of hept-1-yn-3-ol. One common method includes the reaction of hept-1-yn-3-ol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)hept-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(Chloromethyl)hept-1-yn-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)hept-1-yn-3-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug design to target specific pathways and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Heptyn-1-ol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    3-(Bromomethyl)hept-1-yn-3-ol: Similar structure but with a bromomethyl group, which can exhibit different reactivity and selectivity.

    3-(Iodomethyl)hept-1-yn-3-ol: Contains an iodomethyl group, offering different reactivity profiles compared to the chloromethyl derivative.

Uniqueness

3-(Chloromethyl)hept-1-yn-3-ol is unique due to its specific reactivity conferred by the chloromethyl group. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications.

Properties

IUPAC Name

3-(chloromethyl)hept-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALFIPMTNLHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCl)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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